molecular formula C10H11N B1340132 4,7-dimethyl-1H-indole CAS No. 5621-17-0

4,7-dimethyl-1H-indole

Cat. No. B1340132
CAS RN: 5621-17-0
M. Wt: 145.2 g/mol
InChI Key: CWEVPNVDMCDPMJ-UHFFFAOYSA-N
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Description

4,7-Dimethyl-1H-indole is a derivative of the indole structure, which is a fundamental skeleton in many natural and synthetic compounds with diverse biological activities. The indole core is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. In the case of 4,7-dimethyl-1H-indole, methyl groups are attached to the fourth and seventh positions of the indole framework. This substitution pattern can influence the chemical, physical, and biological properties of the molecule.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps to introduce various substituents at specific positions on the indole ring. For instance, the synthesis of 1-amino-substituted 8-hydroxy-4,5-dimethyl-5H-pyrido[4,3-b]indoles, which are structurally related to 4,7-dimethyl-1H-indole, requires 9-10 steps . This indicates that the synthesis of 4,7-dimethyl-1H-indole could also be multi-step and might involve careful planning to achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of 4,7-dimethyl-1H-indole is characterized by the presence of two methyl groups on the indole core. These groups can influence the molecule's electronic distribution and reactivity. The indole core itself is known for its aromaticity, which contributes to its stability and chemical behavior. The specific arrangement of atoms in 4,7-dimethyl-1H-indole would determine its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Indole derivatives are known to participate in various chemical reactions. The presence of methyl groups at the 4 and 7 positions could affect the reactivity of 4,7-dimethyl-1H-indole in electrophilic substitution reactions, potentially activating or deactivating the ring towards further functionalization. The biological evaluation of related compounds, such as 1-amino-substituted indoles, has shown that even small changes in substitution can significantly impact cytotoxic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,7-dimethyl-1H-indole would be influenced by its molecular structure. The methyl groups could affect the molecule's boiling point, melting point, solubility, and overall stability. The electronic effects of the methyl substituents could also impact the compound's acidity or basicity. While the provided papers do not directly discuss the physical and chemical properties of 4,7-dimethyl-1H-indole, they do suggest that the synthesis and biological evaluation of structurally related compounds are of interest due to their potential pharmacological activities .

Scientific Research Applications

Synthesis and Functionalization

4,7-dimethyl-1H-indole is a derivative of the indole nucleus, which is a key component in a vast array of biologically active compounds. Indoles have been extensively studied, and various methods for their synthesis and functionalization exist. Notably, palladium-catalyzed reactions have gained prominence due to their wide range of functionalities and applicability to complex molecules. Such synthesis methods can lead to fine chemicals, agrochemical, and pharmaceutical intermediates, enhancing the process's efficiency and reducing waste (Cacchi & Fabrizi, 2005).

Biologically Active Compounds

New derivatives of 2,3-dimethylindole, a close relative of 4,7-dimethyl-1H-indole, have been synthesized and show potential as biologically active compounds. These derivatives are synthesized through specific reactions influenced by redox potential and steric factors. The potential biological activities of these compounds include roles as enzyme inhibitors and agonists, highlighting their significance in pharmacological applications (Avdeenko, Konovalova, & Yakymenko, 2020).

Structural Analysis and Applications

Indole derivatives are of significant interest due to their diverse applications across various fields. Novel indole-based derivatives have been synthesized and characterized using spectroscopic and X-ray diffraction (XRD) studies. These compounds have potential applications in nonlinear optical (NLO) technologies, suggesting their utility in high-tech applications (Tariq et al., 2020).

Antimicrobial Activities

N-substituted indole derivatives have shown promising in vitro antimicrobial activities against new strains of bacteria and fungi. This suggests a potential for these compounds in the development of new antimicrobial drugs (Shaikh & Debebe, 2020).

Future Directions

The future directions in the research of 4,7-dimethyl-1H-indole could involve the development of novel methods for synthesizing indole derivatives , and the exploration of their potential applications in various fields, such as medicinal chemistry .

properties

IUPAC Name

4,7-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-7-3-4-8(2)10-9(7)5-6-11-10/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEVPNVDMCDPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475558
Record name 4,7-Dimethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-dimethyl-1H-indole

CAS RN

5621-17-0
Record name 4,7-Dimethyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5621-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dimethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
X Han, Y Yuan, Z Shi - The Journal of Organic Chemistry, 2019 - ACS Publications
Rhodium-catalyzed C7-selective decarbonylative trideuteromethylation of indoles with commercially available Ac 2 O-d 6 via C–H and C–C bond activation has been developed. The …
Number of citations: 26 pubs.acs.org
L Ren, G Nan, Y Wang, Z Xiao - The Journal of Organic Chemistry, 2018 - ACS Publications
The cross-dehydrogenative coupling (CDC) reaction is an efficient strategy for indole synthesis. However, most CDC methods require special substrates, and the presence of inherent …
Number of citations: 19 pubs.acs.org
MP Leung - 2021 - search.proquest.com
A novel class of the indolylphosphine ligands was tailor-designed and prepared. The indolyl scaffold of such class of ligands could be easily synthesized and diversified from …
Number of citations: 0 search.proquest.com
LEI GONG, JIN WANG, HWEI YU, Y ZHOU, T ZOU… - revistadechimie.ro
The rapid development of the automotive industry has led to the accumulation of a large number of waste tires that contain a lot of reusable energy. Macromolecular organics in waste …
Number of citations: 3 revistadechimie.ro
M Shipman - Fused Five-Membered Hetarenes with One …, 2001 - thieme-connect.com
The structure and numbering convention of the fused pyrrolo [1, 2-a] pyridine ring system referred to in Chemical Abstracts as indolizine (1) is shown in Scheme 1. Historically, a number …
Number of citations: 9 www.thieme-connect.com

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